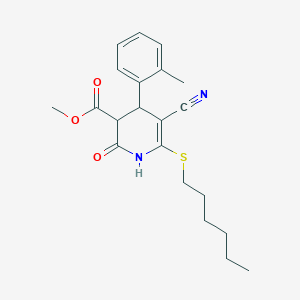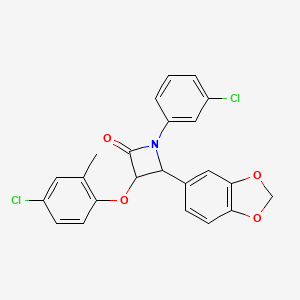
4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 4-chloro-2-methylphenol, and 3-chlorobenzaldehyde. The key steps in the synthesis may involve:
- Formation of the azetidinone ring through cyclization reactions.
- Introduction of the benzodioxole and phenoxy groups via nucleophilic substitution or coupling reactions.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of continuous flow reactors for efficient and scalable synthesis.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Quality control measures to ensure consistency and reproducibility of the final product.
化学反应分析
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a pharmaceutical agent for treating diseases.
Industry: Applications in materials science and nanotechnology.
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound may influence gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one include other azetidinones with different substituents. Examples may include:
- 4-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-(3-chlorophenyl)azetidin-2-one
- 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-fluorophenyl)azetidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties
属性
分子式 |
C23H17Cl2NO4 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C23H17Cl2NO4/c1-13-9-16(25)6-8-18(13)30-22-21(14-5-7-19-20(10-14)29-12-28-19)26(23(22)27)17-4-2-3-15(24)11-17/h2-11,21-22H,12H2,1H3 |
InChI 键 |
JLVOTLFWEAVBET-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11607529.png)
![2,6-Dimethylphenyl {[7-(3-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether](/img/structure/B11607533.png)
![2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11607534.png)
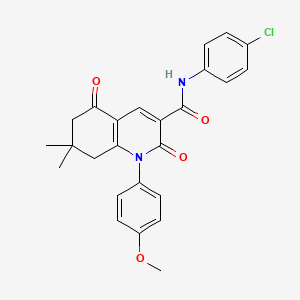
![ethyl (5E)-2-methyl-5-[4-(methylsulfanyl)benzylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607555.png)
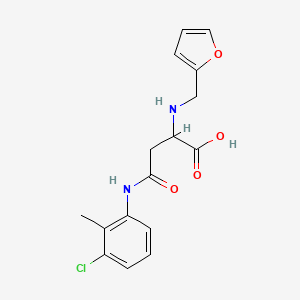
![3-[(3-chloro-4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11607561.png)
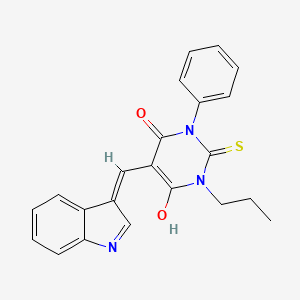
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11607567.png)
![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione](/img/structure/B11607578.png)
![(5Z)-2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11607603.png)
![11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11607607.png)
![4-benzyl-5-hexylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11607613.png)
